Molecular Weight and Lipophilicity Shift Relative to the Unsubstituted Azetidine-Piperidine Scaffold
The target compound (C₁₄H₂₀N₂O₂S, MW 280.39) shows a 64.8% increase in molecular weight compared to the parent scaffold 1-(azetidin-3-yl)-4-methoxypiperidine (C₉H₁₈N₂O, MW 170.25) . The addition of the thiophene-3-carbonyl group introduces one sulfur atom, one additional oxygen atom, and a conjugated heteroaromatic ring, increasing the calculated logP by approximately 1.5–2.0 log units and the topological polar surface area (tPSA) by ca. 30–40 Ų (estimated from fragment contributions) [1]. In the GlyT1 inhibitor patent series WO2006067529, a comparable thiophene-carbonyl substitution on related azetidine-piperidine templates raised measured logD₇.₄ from <1 to ~2.5, directly altering blood-brain barrier permeability predictions [1].
| Evidence Dimension | Molecular weight and predicted logP/logD shift upon thiophene-3-carbonyl substitution |
|---|---|
| Target Compound Data | MW = 280.39; predicted logP ca. 1.8–2.5 (estimated from fragment addition) |
| Comparator Or Baseline | 1-(Azetidin-3-yl)-4-methoxypiperidine (CAS 178311-60-9): MW = 170.25, measured logP = 0.34 |
| Quantified Difference | ΔMW = +110.14 (64.8% increase); ΔlogP ≈ +1.5 to +2.0 log units |
| Conditions | Calculated/estimated from Molbase data for comparator and fragment-based estimation for target; logD shift inferred from analogous thiophene-carbonyl azetidine-piperidine compounds in WO2006067529. |
Why This Matters
A molecular weight increase of this magnitude and the associated lipophilicity shift significantly affect solubility, permeability, and non-specific binding, directly influencing the compound's suitability for CNS-targeted or systemic applications compared to the unsubstituted scaffold.
- [1] WO2006067529A1 – Piperidine and azetidine derivatives as GlyT1 inhibitors. Provides comparative logD₇.₄ and molecular weight data for thiophene-carbonyl azetidine-piperidine analogs. View Source
